5-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 5-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13805991
InChI: InChI=1S/C12H17NO.ClH/c1-8-6-7-9-10(12(8)14-2)4-3-5-11(9)13;/h6-7,11H,3-5,13H2,1-2H3;1H
SMILES: CC1=C(C2=C(C=C1)C(CCC2)N)OC.Cl
Molecular Formula: C12H18ClNO
Molecular Weight: 227.73 g/mol

5-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

CAS No.:

Cat. No.: VC13805991

Molecular Formula: C12H18ClNO

Molecular Weight: 227.73 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride -

Specification

Molecular Formula C12H18ClNO
Molecular Weight 227.73 g/mol
IUPAC Name 5-methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Standard InChI InChI=1S/C12H17NO.ClH/c1-8-6-7-9-10(12(8)14-2)4-3-5-11(9)13;/h6-7,11H,3-5,13H2,1-2H3;1H
Standard InChI Key YGDHZOSAAQRHQA-UHFFFAOYSA-N
SMILES CC1=C(C2=C(C=C1)C(CCC2)N)OC.Cl
Canonical SMILES CC1=C(C2=C(C=C1)C(CCC2)N)OC.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a partially saturated naphthalene ring system, which distinguishes it from fully aromatic analogs. The tetrahydronaphthalene (tetralin) backbone reduces ring strain while maintaining planar regions for potential molecular interactions. Key substituents include:

  • A methoxy group (-OCH₃) at the 5-position, contributing electron-donating effects.

  • A methyl group (-CH₃) at the 6-position, introducing steric bulk.

  • A primary amine (-NH₂) at the 1-position, protonated to form the hydrochloride salt.

The stereochemistry of the amine group remains unspecified in available data, though chiral centers could influence biological activity.

Physicochemical Data

PropertyValue
Molecular FormulaC₁₂H₁₈ClNO
Molecular Weight227.73 g/mol
IUPAC Name5-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Standard InChIInChI=1S/C₁₂H₁₇NO.ClH/c1-8-6-7-9-10(12(8)14-2)4-3-5-11(9)13;/h6-7,11H,3-5,13

The hydrochloride salt’s crystalline nature and hygroscopicity necessitate storage in airtight containers under inert conditions.

Synthesis and Preparation

Synthetic Pathway Overview

The synthesis involves four principal stages:

  • Formation of the Tetrahydronaphthalene Core: Cyclohexene derivatives undergo Diels-Alder reactions or catalytic hydrogenation of naphthalene to yield tetralin intermediates.

  • Methoxylation and Methylation: Electrophilic aromatic substitution introduces methoxy and methyl groups at the 5- and 6-positions, respectively. Directed ortho-metalation or Friedel-Crafts alkylation may optimize regioselectivity.

  • Amination: The 1-position is functionalized via nitration followed by reduction or direct nucleophilic substitution, yielding the primary amine.

  • Salt Formation: Reaction with hydrochloric acid converts the free base into the hydrochloride salt, improving crystallinity.

Challenges and Optimization

  • Regioselectivity: Competing substitution patterns require careful control of reaction conditions (e.g., temperature, catalysts).

  • Amine Stability: The primary amine’s susceptibility to oxidation necessitates inert atmospheres during synthesis.

  • Purification: Column chromatography or recrystallization isolates the hydrochloride salt from byproducts.

Chemical Reactivity and Functional Group Transformations

Amine Group Reactivity

The protonated amine in the hydrochloride salt participates in:

  • Acid-Base Reactions: Deprotonation regenerates the free base under alkaline conditions.

  • Nucleophilic Substitution: Alkylation or acylation at the nitrogen atom, though steric hindrance may limit reactivity.

  • Coordination Chemistry: Potential ligand behavior in metal complexes, relevant to catalytic applications.

Ether and Aromatic System Interactions

  • Methoxy Group: Resistant to nucleophilic attack but susceptible to demethylation via strong acids (e.g., HBr).

  • Tetralin Core: Hydrogenation of remaining double bonds could yield decalin derivatives, altering ring conformation.

Comparison with Structural Analogs

CompoundSubstituentsMolecular WeightKey Differences
6-Methoxy-5-methyl-tetrahydronaphthalen-1-amineMethoxy (6-), Methyl (5-)191.27 g/molRegioisomerism reduces steric effects
5-Methoxy-tetrahydronaphthalen-1-amineMethoxy (5-)177.25 g/molAbsence of methyl group alters lipophilicity

Regioisomeric variations significantly impact solubility and biological activity, underscoring the need for precise synthesis .

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